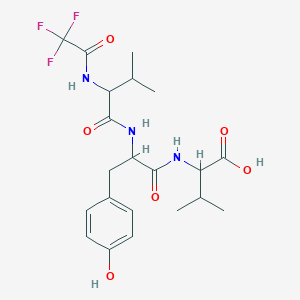

Tfa-DL-Val-DL-Tyr-DL-Val-OH

描述

Structure

3D Structure

属性

分子式 |

C21H28F3N3O6 |

|---|---|

分子量 |

475.5 g/mol |

IUPAC 名称 |

2-[[3-(4-hydroxyphenyl)-2-[[3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C21H28F3N3O6/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32) |

InChI 键 |

SAVSLMGBKQKUAV-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |

产品来源 |

United States |

Direct Enolization Hα Abstraction :the Second Pathway Involves the Direct Abstraction of the Cα Proton from the Activated Amino Acid Derivative by a Base to Form a Carbanion Intermediate.mdpi.comthis Enolization is Particularly Relevant for Amino Acid Residues with Acidic Cα Protons, Such As Phenylglycine.mdpi.comresearchgate.netreprotonation of This Intermediate Leads to Racemization. While Generally Considered a Less Common Pathway Than Oxazolone Formation for Most Amino Acids, Its Contribution Cannot Be Ignored, Especially Under Strongly Basic Conditions.mdpi.com

The synthesis of Tfa-DL-Val-DL-Tyr-DL-Val-OH, starting from racemic building blocks, would inherently yield a mixture of stereoisomers. However, uncontrolled epimerization during the coupling of, for example, Tfa-DL-Val to DL-Tyr could further scramble the stereocenters, leading to an unpredictable and difficult-to-characterize mixture of diastereomers. Studies on model peptides have quantified the extent of epimerization under various conditions, highlighting the importance of carefully selecting coupling reagents and reaction parameters. rsc.orgrsc.org

| Factor | Influence on Epimerization | Rationale | Citation |

|---|---|---|---|

| Coupling Reagents | High. Carbodiimides (e.g., DIC) can promote oxazolone (B7731731) formation. Additives like HOBt, HOAt, and Oxyma derivatives are used to suppress racemization by forming less reactive, more stable active esters. | Highly reactive intermediates like O-acylisourea are prone to side reactions, including oxazolone formation. Additives compete with the cyclization reaction. | rsc.orggoogle.comluxembourg-bio.comresearchgate.net |

| Base | High. Strong, non-nucleophilic organic bases (e.g., DIEA, NMM) are required, but excess base can accelerate both oxazolone and direct enolization pathways. | Base is required to neutralize salts and catalyze the reaction but also abstracts the Cα-proton. | mdpi.comnih.gov |

| Solvent | Moderate to High. Polar aprotic solvents like DMF and NMP are common but can promote racemization. Solvents like acetonitrile (B52724) (ACN) have shown greater suppression in some cases. | The solvent polarity can influence the stability of charged intermediates and transition states in the racemization pathways. | csic.esrsc.org |

| Temperature | High. Elevated temperatures, often used to speed up difficult couplings, significantly increase the rate of epimerization. | Racemization has a higher activation energy than the coupling reaction, so its rate increases more sharply with temperature. | google.comcsic.es |

| N-Protecting Group | High. Urethane-based protecting groups (e.g., Fmoc, Boc) significantly suppress racemization compared to acyl-type groups because the lone pair on the nitrogen atom delocalizes into the urethane (B1682113) carbonyl, making it less available to participate in oxazolone formation. | The electronic nature of the protecting group influences the propensity for the Nα to attack the activated carboxyl group. | rsc.orgspbu.ru |

Analytical and Preparative Chiral Resolution of Racemic Peptide Intermediates

Even when starting with racemic materials, it may be desirable to separate the resulting mixture of diastereomeric intermediates or the final products. This allows for the characterization of individual stereoisomers or the isolation of a specific subset of isomers. Several analytical and preparative techniques are available for the chiral resolution of peptide intermediates.

Analytical Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common analytical method for determining the stereochemical purity of peptides and for quantifying the extent of racemization. rsc.orgrsc.org By using a chiral column, enantiomers and diastereomers can be separated, allowing for the precise determination of their ratios in a mixture. The development of racemization assays often relies on separating the desired LLL-peptide from the undesired LDL-diastereomer in a model coupling reaction. luxembourg-bio.com

Preparative Resolution: For the large-scale separation of stereoisomers, several methods can be employed:

Diastereomeric Crystallization: This classic method involves reacting the racemic peptide or a precursor with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which can be exploited to separate them by fractional crystallization. After separation, the resolving agent is removed to yield the resolved enantiomers.

Enzymatic Kinetic Resolution: This technique utilizes the high stereoselectivity of enzymes, such as lipases or proteases. acs.org The enzyme selectively catalyzes a reaction (e.g., hydrolysis of an ester) on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers. For example, the lipase (B570770) Novozym 435 has been used in the kinetic resolution of racemic serine ester intermediates. acs.org

Preparative Chiral Chromatography: While analytically powerful, scaling up chiral HPLC can be expensive due to the cost of chiral stationary phases and the large volumes of solvent required. nih.gov However, for high-value compounds, it remains a viable option for obtaining enantiomerically pure materials. nih.gov

| Method | Principle | Advantages | Limitations | Citation |

|---|---|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Cost-effective for large-scale separation; well-established technique. | Requires a suitable chiral resolving agent; success is not guaranteed; can be labor-intensive. | |

| Enzymatic Kinetic Resolution | An enzyme stereoselectively transforms one enantiomer, allowing for its separation from the unreacted enantiomer. | High selectivity; mild reaction conditions; environmentally friendly (uses enzymes). | Maximum theoretical yield for the desired product is 50%; requires screening for a suitable enzyme. | acs.org |

| Kinetic Resolution (Chemical) | A chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic intermediate. | Can achieve high selectivity (s-factor). New modes like Intermediate Kinetic Resolution (IKR) can transform both enantiomers into different useful products. | Standard KR has a 50% theoretical yield limit; requires development of a specific catalytic system. | acs.orgdicp.ac.cn |

| Preparative Chiral Chromatography | Separation of enantiomers/diastereomers on a large-scale column packed with a chiral stationary phase (CSP). | Broad applicability; high purity achievable; direct separation without derivatization. | High cost of CSPs and solvents; can have limited loading capacity. | nih.gov |

Sequence-Dependent Factors Influencing Stereochemical Integrity in Peptide Synthesis

The tendency for an amino acid residue to racemize during a coupling reaction is not solely dependent on the reaction conditions but is also strongly influenced by its own identity and its position within the peptide sequence. thieme-connect.de

For the sequence Val-Tyr-Val, several factors come into play:

Steric Hindrance: Valine is a β-branched, sterically hindered amino acid. The bulky isopropyl side chain can slow down the rate of the desired peptide bond formation (aminolysis). core.ac.uk If the rate of coupling is slow, the activated intermediate has a longer lifetime, increasing the opportunity for it to undergo racemization via the oxazolone pathway. thieme-connect.de Therefore, coupling a peptide segment ending in Valine, or coupling any residue to an N-terminal Valine, can be challenging and may require more forceful conditions that also promote epimerization.

Activating Residue: The C-terminal amino acid being activated for coupling is the one at risk of racemization. rsc.org In the synthesis of this compound, when coupling the Tfa-DL-Val-DL-Tyr segment to DL-Val, the Tyrosine residue is the one activated and susceptible to epimerization.

Side Chain Effects: While the Tyrosine side chain itself is not directly involved in the common racemization mechanisms, electronic effects can play a minor role. More importantly, some amino acid residues are known to be particularly prone to racemization. Histidine, Cysteine, and Phenylglycine are well-known examples where racemization is a significant issue. luxembourg-bio.comcsic.es While Valine and Tyrosine are generally considered less susceptible than these, they are not immune, especially under harsh coupling conditions. rsc.org

Neighboring Residue Effects: The stereochemistry and nature of adjacent residues can influence the conformation of the peptide backbone and the transition states of both the coupling and epimerization reactions, thereby affecting the racemization rate. nsf.gov

Studies have systematically investigated the influence of different amino acid residues on the extent of epimerization, confirming that it is a sequence-dependent phenomenon. rsc.org For instance, protecting a thioamide as a thioimidate has been shown to significantly reduce epimerization, demonstrating a strategy to protect racemization-prone residues during synthesis. nsf.govchemrxiv.org

| Amino Acid Residue | Relative Racemization Tendency | Reasoning | Citation |

|---|---|---|---|

| Phenylglycine (Phg) | Very High | The benzylic Cα-proton is highly acidic and prone to direct enolization. | researchgate.net |

| Histidine (His) | High | The imidazole (B134444) side chain can act as an intramolecular base, catalyzing Cα-proton abstraction. | csic.es |

| Cysteine (Cys) | High | The thiol side chain is acidic and can participate in side reactions. β-elimination is also a competing pathway. | luxembourg-bio.com |

| Serine (Ser) | Moderate-High | The hydroxyl group can be involved in side reactions. Glycosylated serine shows greatly enhanced epimerization. | luxembourg-bio.comnih.gov |

| Valine (Val) | Low-Moderate | Steric hindrance can slow the main coupling reaction, giving more time for racemization to occur. | core.ac.uk |

| Tyrosine (Tyr) | Low | Generally considered stereochemically robust under standard conditions. | rsc.org |

| Proline (Pro) | Very Low | As a secondary amine, it cannot form an oxazolone intermediate, the main pathway for racemization. | researchgate.net |

| Glycine (Gly) | N/A | Achiral, no stereocenter to racemize. | luxembourg-bio.com |

Advanced Structural Characterization and Supramolecular Behavior of Tfa Dl Val Dl Tyr Dl Val Oh

Spectroscopic and Spectrometric Techniques for Conformational and Compositional Analysis

A multi-faceted approach employing various spectroscopic and spectrometric methods is essential to fully elucidate the structure, purity, and conformational landscape of complex peptides like Tfa-DL-Val-DL-Tyr-DL-Val-OH.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Racemic Peptide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. uzh.ch For a racemic or diastereomeric peptide such as this compound, NMR provides critical insights into its conformational preferences and the local environment of each atom. The synthesis of peptides using DL-amino acids results in a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties and can be distinguished by NMR.

Two-dimensional (2D) NMR experiments are particularly crucial. uzh.ch Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of the individual amino acid residues (Valine and Tyrosine), while the Nuclear Overhauser Effect (NOE) provides information on through-space proximities between protons, which is essential for determining the peptide's sequential connectivity and tertiary structure. uzh.ch For a racemic mixture, NMR can help confirm the presence of different stereoisomers and potentially quantify their relative populations under specific solvent conditions. diva-portal.org However, resolving the complex spectral overlap from multiple diastereomers often requires advanced multi-dimensional NMR techniques and isotopic labeling strategies.

| Proton | Valine (Val) | Tyrosine (Tyr) |

|---|---|---|

| N-H | ~8.2 | ~8.1 |

| α-CH | ~4.2 | ~4.6 |

| β-CH/CH₂ | ~2.2 | ~3.1 (diastereotopic) |

| γ-CH/CH₃ | ~1.0 (diastereotopic) | - |

| Side Chain Aromatic | - | ~7.1 (δ) and ~6.8 (ε) |

Utilization of Mass Spectrometry (MS) for Accurate Peptide Identity and Purity Verification

Mass spectrometry (MS) is an indispensable tool for confirming the identity and assessing the purity of synthetic peptides. researchgate.net For this compound, high-resolution mass spectrometry, typically coupled with electrospray ionization (ESI), is used to verify its molecular weight with high accuracy, confirming its elemental composition. diva-portal.org The molecular weight of this compound is 475.5 g/mol . nih.gov

Purity is commonly assessed by coupling liquid chromatography (LC) with MS (LC-MS). nih.gov A pure sample should ideally yield a single major peak in the chromatogram corresponding to the correct mass. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is employed for sequence verification. The peptide ion is isolated and fragmented, producing a characteristic pattern of b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the confirmation of the Val-Tyr-Val sequence. This fragmentation analysis provides definitive proof of the peptide's identity. purdue.edu

| Parameter | Value | Significance |

|---|---|---|

| Molecular Weight | 475.5 g/mol nih.gov | Confirms overall composition. |

| Monoisotopic Mass | 475.1934 u | Primary target for high-resolution MS. |

| [M+H]⁺ | 476.1999 u | Ion observed in positive mode ESI-MS. |

| Key Fragment Ions (y-series) | y₁ = 118.0863 u (Val-OH) y₂ = 281.1496 u (Tyr-Val-OH) | Confirms C-terminal sequence. |

| Key Fragment Ions (b-series) | b₁ = 209.0529 u (Tfa-Val) b₂ = 372.1162 u (Tfa-Val-Tyr) | Confirms N-terminal sequence. |

Assessment of Peptide Secondary Structures via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution. nih.govspringernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation, providing characteristic spectra for α-helices, β-sheets, and random coils. springernature.com

For a complex peptide like this compound, the CD spectrum represents the population-weighted average of the conformations of all diastereomers present in the solution. While a true racemic mixture of a single chiral compound is CD-inactive, a mixture of diastereomers will produce a net CD signal. The presence of the aromatic tyrosine side chain can also contribute to the CD spectrum in this region, potentially requiring correction methods for accurate secondary structure analysis. nih.gov The CD spectrum can be monitored as a function of environmental conditions (e.g., solvent, temperature) to study conformational transitions. nih.govspringernature.com

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 | ~195 |

Peptide Aggregation and Self-Assembly Phenomena

The interplay of hydrophobic, aromatic, and electrostatic interactions, driven by both the amino acid sequence and the N-terminal modification, predisposes this compound to self-assembly and aggregation in solution.

Micelle Formation and Supramolecular Organization of Val-Tyr-Val and Related Peptides

Short peptides, particularly those with an amphiphilic character, can self-assemble into various nanostructures, including micelles, fibers, and hydrogels. researchgate.netthno.org Studies on the unmodified Val-Tyr-Val tripeptide have shown that it undergoes aggregation to form micelles in an aqueous solution. nih.govnih.gov Using techniques such as surface tension measurements and fluorescence spectroscopy, the critical micelle concentration (cmc) for the Val-Tyr-Val tripeptide was determined to be 4x10⁻⁵ M at 25°C. nih.gov This self-assembly is driven by the hydrophobic interactions of the valine residues and the π-π stacking of the tyrosine aromatic rings, which seek to minimize their contact with water. mdpi.com The formation of these supramolecular structures is a thermodynamically favorable process that can be influenced by temperature and the presence of other molecules like surfactants. researchgate.netnih.gov

| Parameter | Value | Method of Determination |

|---|---|---|

| Critical Micelle Concentration (cmc) | 4 x 10⁻⁵ M | UV-visible, Surface Tension, Fluorescence, CD |

Influence of the Trifluoroacetyl Moiety on Intermolecular Interactions and Aggregation Tendencies

The N-terminal trifluoroacetyl (Tfa) group significantly modifies the physicochemical properties of the peptide, thereby influencing its aggregation behavior. The Tfa moiety has several key effects:

Electronegativity and Dipole Moment: The three fluorine atoms make the Tfa group highly electronegative, creating a strong local dipole. This can lead to distinct intermolecular dipole-dipole interactions that may either promote or inhibit specific aggregation pathways.

Hydrogen Bonding Disruption: The Tfa group replaces the N-terminal amine, removing a potential hydrogen bond donor site and altering the hydrogen-bonding network that is critical for the formation of structures like β-sheets.

Studies on other peptides have shown that the presence of trifluoroacetate (B77799) (TFA) counter-ions, a common remnant from peptide synthesis, can profoundly impact aggregation, solubility, and secondary structure. nih.govroyalsocietypublishing.orgresearchgate.net A covalently linked Tfa group, as in this compound, would be expected to have an even more direct and pronounced effect on intermolecular interactions, potentially altering the cmc, aggregation kinetics, and the morphology of the resulting supramolecular structures compared to the unmodified Val-Tyr-Val peptide. nih.govroyalsocietypublishing.org

Computational and Theoretical Modeling of Peptide Structure and Dynamics

Computational and theoretical modeling are powerful tools used to investigate the structure, dynamics, and properties of peptides at an atomic level. These methods can provide insights that are often difficult or impossible to obtain through experimental techniques alone.

Molecular Dynamics Simulations for Conformational Sampling and Stability Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a peptide like this compound, MD simulations would be instrumental in understanding its conformational landscape—the various three-dimensional shapes the molecule can adopt—and predicting its stability in different environments.

In a typical MD simulation study of a peptide, researchers would:

System Setup: Create a model of the peptide in a simulated environment, often a box of water molecules to mimic physiological conditions.

Force Field Application: Employ a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms.

Simulation Run: Solve Newton's equations of motion for the system, allowing the atoms to move and interact over a set period, often on the scale of nanoseconds to microseconds.

Analysis: Analyze the resulting trajectory to understand the peptide's flexibility, preferred conformations, and interactions with its surroundings.

While general MD studies have been conducted on various peptides to understand their interaction with lipid bilayers or their aggregation into fibrils, specific studies detailing the conformational sampling and stability of this compound are not present in the reviewed literature. researchgate.net

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Hypothetical Value/Observation | Significance |

| Simulation Time | 500 ns | Allows for sampling of a wide range of molecular motions. |

| Predominant Secondary Structure | β-turn and random coil | Indicates a flexible peptide without a stable α-helical or extensive β-sheet structure. |

| Root Mean Square Deviation (RMSD) | 2.5 ± 0.5 Å | Suggests the peptide explores a relatively stable set of conformations around an average structure. |

| Solvent Accessible Surface Area (SASA) | 350 ± 20 Ų | Provides insight into the exposure of the peptide to the solvent, influencing solubility and interactions. |

This table is illustrative and not based on published data for this specific compound.

Quantum Chemical Calculations for Electronic Structure and Bond Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These calculations can provide detailed information about electron distribution, bond strengths, and the reactivity of different parts of a molecule.

For this compound, quantum chemical calculations could be used to:

Determine the molecular orbital energies (HOMO/LUMO): This helps in understanding the electronic transitions and potential reactivity of the peptide.

Calculate partial atomic charges: This reveals the distribution of charge across the molecule, which is crucial for understanding intermolecular interactions.

Analyze the electrostatic potential map: This visualizes the electron-rich and electron-poor regions of the peptide, predicting sites for electrophilic and nucleophilic attack.

No specific quantum chemical calculation studies were found for this compound in the available literature. Such studies are computationally intensive and are typically performed on smaller molecules or fragments, though they can be applied to peptides to understand specific chemical properties.

Biomolecular Interactions and Chemical Reactivity of Tfa Dl Val Dl Tyr Dl Val Oh

Investigation of Enzymatic Recognition and Substrate Selectivity

The enzymatic recognition of peptides is a highly specific process, often dictated by the amino acid sequence and stereochemistry. The presence of both D- and L-amino acids, along with the N-terminal trifluoroacetyl group, significantly impacts how peptidases interact with Tfa-DL-Val-DL-Tyr-DL-Val-OH.

Studies on Peptidase Activity Towards Val-Tyr-Val Sequences

The Val-Tyr-Val sequence is a motif recognized by various peptidases, particularly those with chymotrypsin-like activity that preferentially cleave after large hydrophobic residues like tyrosine. nih.govmdpi.com For instance, the 20S proteasome exhibits chymotryptic activity and can hydrolyze substrates containing the Leu-Leu-Val-Tyr sequence. nih.gov Kinetic studies on such enzymes provide a framework for understanding the potential susceptibility of the Val-Tyr bond in the this compound peptide to enzymatic cleavage.

Research on dipeptidyl peptidase III (DPP III) has shown that it can be potently inhibited by peptides containing Val-Tyr sequences. For example, the heptapeptide (B1575542) valorphin (Val-Val-Tyr-Pro-Trp-Thr-Gln) inhibits human DPP III with a Ki value of 49 nM. plos.org This suggests a strong binding affinity of the Val-Tyr motif to the active site of certain peptidases.

| Enzyme | Substrate | K_m (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Human Renin | DNP-Lys-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp | - | - | 350,000 | nih.gov |

| 20S Proteasome | Suc-Leu-Leu-Val-Tyr-AMC | >40 | - | - | nih.gov |

| Lactococcal Metallo-oligopeptidase | Bradykinin | 2,500 | 10.7 | - | oup.com |

| Porcine Enteropeptidase | Val-(Asp)₄-Lys-Ile-Val-Gly | - | - | - | tandfonline.com |

Stereoselective Enzymatic Hydrolysis and Processing of DL-Peptides

The presence of both D- and L-amino acids in this compound introduces stereochemical complexity that is critical for enzymatic recognition. Most proteases are highly stereospecific, preferentially cleaving peptide bonds between L-amino acids. escholarship.orgchemimpex.com This stereoselectivity forms the basis for the enzymatic resolution of racemic mixtures of amino acids and peptides.

Enzymes like D-amino acid oxidase and certain amidases exhibit D-stereospecificity, enabling them to act on peptides containing D-amino acids. d-nb.infonih.gov For example, a thermostable D-stereospecific alanine (B10760859) amidase from Brevibacillus borstelensis BCS-1 shows strong activity towards D-amino acid amides but not L-amino acid amides. nih.gov This enzyme can be used for the kinetic resolution of DL-amino acid amides, achieving high enantiomeric excess for the D-amino acid product.

The efficiency of enzymatic resolution of DL-peptides can be quantified by the conversion yield and the enantiomeric excess (e.e.) of the product. The following table summarizes the results of enzymatic resolution for different racemic compounds.

| Enzyme | Racemic Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Alcalase | Ethyl ester of 3-bromo-DL-phenylalanine | >90 | >99 | acs.org |

| Candida antarctica lipase (B570770) B | N-benzylated-β³-amino esters | 49 | 95 | beilstein-journals.org |

| Hog kidney acylase I | DL-N-acetylphenylglycine | 100 (for L-isomer) | >99 (for L-phenylalanine) | researchgate.net |

| B. borstelensis BCS-1 Amidase | DL-phenylalaninamide | 86 (after 11h) | 99 (for D-phenylalanine) | nih.gov |

Role of the Trifluoroacetyl Group in Modulating Enzyme-Peptide Interactions

The N-terminal trifluoroacetyl (Tfa) group is a significant modulator of enzyme-peptide interactions. Its strong electron-withdrawing nature and steric bulk can influence the binding affinity and inhibitory potential of the peptide. biorxiv.org Trifluoroacetylated peptides have been shown to be potent reversible inhibitors of elastase. biorxiv.org The Tfa group appears to bind in a specific site on the enzyme, inducing a conformational change that reduces catalytic activity. biorxiv.org

The inhibitory potency of trifluoroacetylated peptides is often quantified by their inhibition constant (Ki). For example, Trifluoroacetyl Tripeptide-2, a related compound, acts as a potent inhibitor of pancreatic and neutrophil elastases.

Chemical Stability and Degradation Pathways of Trifluoroacetylated Peptides

The chemical stability of this compound is governed by the resilience of its amide bonds, including the trifluoroacetyl amide bond and the peptide backbone, to hydrolysis under various environmental conditions.

Stability of the Trifluoroacetyl Amide Bond under Varying Environmental Conditions

The trifluoroacetyl amide bond is generally stable under neutral and mildly acidic conditions. However, it can be susceptible to cleavage under strongly acidic or basic conditions. The stability of the Tfa group is a crucial factor in peptide synthesis, where it is sometimes used as a protecting group. Trifluoroacetylation can occur as a side reaction during solid-phase peptide synthesis when trifluoroacetic acid (TFA) is used for deprotection, potentially leading to chain termination. oup.com

Studies have shown that the half-life of trifluoroacetic acid in plasma can be quite long, with concentrations remaining elevated for over 24 hours after administration. biorxiv.org While this does not directly measure the stability of the Tfa-peptide bond, it suggests that the trifluoroacetyl moiety can persist in a biological environment. The rate of cleavage of the Tfa group is dependent on pH and temperature.

Non-Enzymatic Reactivity and Hydrolysis Profiles of the Peptide Backbone

The peptide backbone of this compound can undergo non-enzymatic hydrolysis, a process that is highly dependent on pH and temperature. nih.gov At acidic pH, the primary degradation pathway is the direct hydrolysis of the amide side chain of asparagine residues, if present. nih.gov In the pH range of 5 to 12, deamidation often proceeds through a cyclic imide intermediate. nih.gov

The rate of non-enzymatic peptide bond cleavage is generally slow under physiological conditions but can be accelerated at higher temperatures and extreme pH values. The presence of certain amino acid sequences can also influence the rate of degradation. The following table provides a summary of the half-lives of different peptides under various conditions, illustrating the factors that affect their stability.

| Peptide | Condition | Half-life | Reference |

| Peptide 1 (Tam-labeled) | Human blood plasma/DPBS (1:1), 37°C | 43.5 h | acs.org |

| Peptide 3 (Tam-labeled) | Human blood plasma/DPBS (1:1), 37°C | 57.4 h | acs.org |

| Peptide 2 (Tam-labeled) | HEK-293 supernatant, 37°C | 23.3 h | acs.org |

| Glycylglycine N-methylamide | pH 7, 37°C | ~35 days (forms diketopiperazine) | acs.org |

| Darbepoetin alfa (hyperglycosylated EPO) | Intravenous injection in dialysis patients | 26.3 h | tandfonline.com |

| Human chorionic gonadotropin (hCG) | In humans | 32-33 h | tandfonline.com |

| Peginterferon alfa-2b | In humans | 27.2–39.3 h | tandfonline.com |

General Interactions of Peptide Scaffolds

The interactions of peptide scaffolds are governed by a combination of their primary sequence, stereochemistry, and the surrounding chemical environment, including the presence of counterions from the synthesis and purification process. The specific peptide, this compound, serves as a model for exploring two critical aspects of peptide chemistry: the influence of trifluoroacetate (B77799) (TFA) counterions on its physicochemical properties and the role of its mixed D- and L-amino acid configuration in molecular recognition.

Synthetic peptides produced via solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (HPLC) are typically isolated as trifluoroacetate salts. lifetein.comgenscript.comnih.gov This is because trifluoroacetic acid (TFA) is a standard reagent used for cleaving the peptide from the resin support and as an ion-pairing agent during purification. lifetein.comnih.gov While often considered an inert component, residual TFA counterions can significantly influence a peptide's solubility, structure, and binding interactions. genscript.comroyalsocietypublishing.org

Solubility and Aggregation: The presence of TFA can reduce a peptide's solubility in aqueous buffers and promote aggregation. lifetein.comroyalsocietypublishing.org This is particularly true for hydrophobic sequences. Studies on amyloid-beta (Aβ) peptides have shown that the pre-dissolution solvent containing TFA affects the peptide's secondary structure and subsequent aggregation kinetics. nih.gov For instance, the rate of fibril formation can be significantly altered depending on the concentration and presence of TFA in the initial solvent. nih.govnih.gov The interaction between TFA and the peptide can modulate the electrostatic forces between peptide chains; high net charges generally slow aggregation, while charge neutralization can increase the propensity to aggregate. royalsocietypublishing.org

Conformational Changes: TFA counterions can distort the secondary structure of peptides. lifetein.comnih.gov The binding of TFA can disrupt the formation of stable α-helices or β-sheets, which are often crucial for biological activity. lifetein.com Research on the antimicrobial peptide Pediocin PA-1 showed that the TFA salt form had a slight increase in helical structure compared to the chloride (Cl⁻) salt, although this did not translate to a significant difference in activity. nih.gov Conversely, for Aβ peptides, changing the counterion from TFA to chloride altered the pathway of fibril formation, with TFA salts favoring an α-helical intermediate while Cl⁻ salts formed fibrils directly from β-sheet conformations. rsc.org

Binding Interactions: The presence of TFA can interfere with binding assays. Its strong acidity (pKa ~0.23) can denature pH-sensitive target proteins. lifetein.com Furthermore, TFA can compete with phosphate (B84403) groups at binding sites, potentially inhibiting enzymes like kinases and phosphatases. lifetein.com Studies on the liquid-liquid phase separation (LLPS) of peptides, a process driven by weak multivalent interactions, have demonstrated that even trace amounts of TFA can significantly narrow the conditions under which phase separation occurs compared to when chloride is the counterion. acs.org This highlights TFA's ability to perturb the subtle interactions that govern peptide assembly and binding.

The table below summarizes the documented effects of TFA on peptide properties based on various research findings.

| Property | Influence of Trifluoroacetate (TFA) Counterion | References |

| Solubility | Can decrease solubility in aqueous buffers, especially for hydrophobic peptides. | lifetein.comroyalsocietypublishing.org |

| Aggregation | Often promotes aggregation and can alter the kinetics and morphology of fibril formation. | royalsocietypublishing.orgnih.govnih.gov |

| Secondary Structure | Can distort native conformations (α-helices, β-sheets) by binding to cationic sites. | lifetein.comnih.govrsc.org |

| Binding Assays | May interfere with results by denaturing target proteins or competing for binding sites. | lifetein.comacs.org |

| Spectroscopy | Strong IR absorbance (~1670-1675 cm⁻¹) overlaps with the peptide amide I band, complicating structural analysis by FTIR. | genscript.comresearchgate.net |

Given these findings, it is crucial to consider the potential impact of the TFA counterion when studying the biomolecular interactions of this compound. For sensitive applications, exchanging TFA for a more biologically compatible counterion like acetate (B1210297) or hydrochloride may be necessary to observe the peptide's intrinsic behavior. genscript.comnih.gov

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure and function. researchgate.net Natural proteins are composed almost exclusively of L-amino acids. biorxiv.org The peptide this compound, with its alternating pattern of D- and L-amino acids, represents a non-natural scaffold. This unique stereochemistry has profound implications for its interaction with macromolecules, which are themselves chiral.

The incorporation of D-amino acids into a peptide sequence disrupts the formation of canonical secondary structures like right-handed α-helices and parallel or anti-parallel β-sheets, which are defined by the consistent L-stereochemistry of their constituent residues. biopharmaspec.com As a result, peptides with mixed D/L stereochemistry, such as this compound, are often more flexible and adopt more disordered or unique turn-like conformations. mdpi.com This structural difference directly impacts how they interact with biological targets.

Recent research has explored how stereochemistry affects peptide-protein interactions across a spectrum from fully disordered to highly structured binding events:

Disordered Interactions: In cases where a peptide binds to a protein target without adopting a well-defined three-dimensional structure (i.e., a "fuzzy" complex), the specific stereochemistry (L- vs. D-) may be less critical. researchgate.netbiorxiv.org A study found that for a fully disordered protein complex, the chirality of the peptide ligand was inconsequential to binding. biorxiv.org This suggests that for some targets, a D/L-hybrid peptide like this compound could potentially bind effectively if the interaction does not depend on a rigid, pre-organized structure.

Coupled Folding and Binding: Many peptide-protein interactions rely on the peptide undergoing a conformational change from a disordered state to a structured one upon binding. biorxiv.org For these interactions, the correct stereochemistry is essential. researchgate.netbiorxiv.org An L-peptide can fold into a specific conformation (e.g., an α-helix) that is complementary to the binding site on the L-protein target. Its D-enantiomer cannot form the same right-handed helix and thus cannot bind effectively. For interactions that fall between these two extremes, the binding affinity of a D-ligand often correlates with the amount of disorder retained in the final bound complex. researchgate.netbiorxiv.org

Proteolytic Resistance: A primary advantage of incorporating D-amino acids is the enhanced resistance to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. biopharmaspec.comnih.gov This property makes D/L-hybrid peptides attractive for therapeutic development, as it can significantly increase their in vivo half-life. biopharmaspec.com

The interaction of this compound with a macromolecule would therefore be highly dependent on the nature of the target's binding site. Binding to a flexible or shallow pocket might be possible, driven by individual side-chain interactions. However, binding to a deeply grooved, structurally defined site that requires the peptide to adopt a specific canonical secondary structure would likely be weak or non-existent. frontiersin.org

The table below outlines the general effects of stereoisomerism on peptide-macromolecule interactions.

| Peptide Type | Structural Characteristics | Binding Implications | Proteolytic Stability | References |

| All-L Peptide | Can form canonical secondary structures (α-helices, β-sheets). | Capable of high-affinity, high-specificity binding, especially via coupled folding-and-binding mechanisms. | Susceptible to degradation by natural proteases. | biorxiv.orgbiopharmaspec.com |

| All-D Peptide | Can form mirror-image (left-handed) secondary structures. | Generally does not bind to natural L-protein targets unless the target is also a D-protein (mirror-image display). | Highly resistant to degradation by natural proteases. | biopharmaspec.comnih.gov |

| D/L-Hybrid Peptide | Typically disordered or adopts non-canonical turn structures. Disrupts standard secondary structures. | Binding is possible but often with lower affinity/specificity. May be effective in disordered interactions but not where rigid folding is required. | Increased resistance to degradation compared to all-L peptides. | researchgate.netbiorxiv.orgnih.gov |

Future Directions and Methodological Innovations in Trifluoroacetylated Racemic Peptide Research

Integration of Chemoenzymatic and Hybrid Synthetic Approaches for Enhanced Stereocontrol

The synthesis of peptides containing a mix of D- and L-amino acids, such as Tfa-DL-Val-DL-Tyr-DL-Val-OH, presents a significant challenge in achieving precise stereocontrol. Traditional chemical synthesis of such racemic peptides can lead to a complex mixture of diastereomers, which are often difficult to separate and characterize. To address this, researchers are increasingly turning to the integration of chemoenzymatic and hybrid synthetic approaches.

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to control the incorporation of specific stereoisomers into the peptide chain. internationalscholarsjournals.com For instance, enzymes like penicillin acylase and chymotrypsin (B1334515) can be employed for their specificity towards certain amino acid residues, facilitating the formation of peptide bonds with defined stereochemistry. internationalscholarsjournals.com The trifluoroacetyl (Tfa) group on the N-terminus of this compound can be introduced chemically, while the subsequent peptide couplings involving the racemic valine and tyrosine residues could be guided by stereoselective enzymes. google.comgoogle.com This hybrid approach, combining the flexibility of chemical synthesis for protecting groups and the precision of enzymatic catalysis for stereocontrol, offers a powerful strategy for synthesizing specific diastereomers of racemic peptides. researchgate.net

A potential synthetic strategy for a specific diastereomer, for example, Tfa-D-Val-L-Tyr-D-Val-OH, could involve the enzymatic resolution of a DL-valine derivative, followed by chemical coupling. The table below illustrates a hypothetical comparison of synthetic outcomes.

| Synthesis Method | Key Steps | Stereochemical Purity | Overall Yield |

| Purely Chemical | Stepwise solid-phase synthesis with racemic amino acids. | Low (Mixture of 8 diastereomers) | High |

| Chemoenzymatic | 1. Chemical N-terminal trifluoroacetylation. 2. Enzyme-catalyzed coupling of specific stereoisomers. 3. Chemical final couplings. | High (>95% for a single diastereomer) | Moderate |

| Hybrid | Combination of solid-phase synthesis for non-chiral steps and enzymatic reactions for stereocritical couplings. | Very High (>98% for a single diastereomer) | Moderate to High |

Development of Advanced Analytical Techniques for Comprehensive Characterization of Complex Peptide Mixtures

The analysis of a synthetic mixture of this compound, which can contain up to eight different diastereomers, requires sophisticated analytical techniques. Standard chromatographic methods may not provide sufficient resolution to separate all stereoisomers.

Advanced chromatographic techniques, such as multidimensional high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases, are crucial for the separation and quantification of complex peptide mixtures. mdpi.comresearchgate.net These methods, often coupled with mass spectrometry (MS), allow for the detailed characterization of each stereoisomer. mdpi.comresearchgate.net

Recent advancements include the use of novel chiral selectors and derivatization reagents to enhance the separation efficiency of peptide enantiomers and diastereomers. mdpi.com Techniques like ion mobility-mass spectrometry (IM-MS) are also emerging as powerful tools for separating isomeric peptides based on their shape and size in the gas phase, providing an additional dimension of separation.

The following table summarizes the utility of various advanced analytical techniques for characterizing a complex mixture of this compound diastereomers.

| Analytical Technique | Principle | Application to this compound | Expected Outcome |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of diastereomers. | Baseline separation of most, if not all, stereoisomers. |

| GC-MS | Separation of volatile derivatives followed by mass analysis. | Analysis of derivatized amino acid stereoisomers after hydrolysis. | Determination of the D/L ratio for each amino acid position. |

| LC-MS/MS | Liquid chromatographic separation followed by tandem mass spectrometry. | Identification and quantification of individual diastereomers. | Structural confirmation and relative abundance of each isomer. |

| Ion Mobility-MS | Separation of ions based on their collision cross-section. | Differentiation of isomers with identical mass-to-charge ratios. | Separation of co-eluting or structurally similar diastereomers. |

Design Principles for Rational Modification of Peptide Conformation and Interaction Specificity

The trifluoroacetyl group and the racemic nature of the amino acid residues in this compound significantly influence its conformational properties and potential biological interactions. The rational design of such peptides involves understanding how these modifications affect the three-dimensional structure and, consequently, the binding affinity and specificity to target molecules. nih.govnih.gov

The introduction of a trifluoroacetyl group increases the hydrophobicity of the N-terminus, which can impact peptide self-assembly and interaction with biological membranes. rsc.org The mix of D- and L-amino acids disrupts the formation of standard secondary structures like alpha-helices and beta-sheets, leading to more flexible or unique folded structures. nih.gov Computational modeling and spectroscopic techniques, such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy, are invaluable tools for predicting and characterizing the conformational landscape of these modified peptides. nih.govresearchgate.net

By systematically varying the sequence and stereochemistry of the amino acids, it is possible to design peptides with specific conformational preferences and interaction profiles. For example, the strategic placement of D-amino acids can induce turns or protect the peptide from enzymatic degradation. nih.gov

| Modification | Rationale | Predicted Effect on Conformation | Potential Application |

| N-terminal Trifluoroacetylation | Increase hydrophobicity, alter electronic properties. | Promote aggregation or membrane interaction. | Development of self-assembling materials or cell-penetrating peptides. |

| Incorporation of D-amino acids | Induce specific turns, increase proteolytic stability. | Formation of unique, stable secondary structures. | Design of enzyme inhibitors or receptor antagonists. |

| Altering the sequence of DL-residues | Modulate the overall shape and charge distribution. | Fine-tuning of binding affinity and specificity. | Optimization of peptide-based drugs or diagnostic agents. |

Emerging Applications of Trifluoroacetylated Peptides in Materials Science and Biosensing Technologies

The unique properties of trifluoroacetylated racemic peptides like this compound are paving the way for their application in materials science and biosensing. The trifluoroacetyl group, with its high electronegativity and hydrophobicity, can drive the self-assembly of peptides into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. rsc.orgmdpi.com

In materials science, these self-assembling peptides are being explored for applications in tissue engineering, drug delivery, and as scaffolds for catalysis. The racemic nature of the peptide can influence the packing and morphology of the resulting nanomaterials, offering a way to tune their properties.

In the field of biosensing, peptides are utilized as recognition elements due to their high specificity and affinity for various targets. nih.govunifi.it Trifluoroacetylated peptides can be immobilized on sensor surfaces to detect specific analytes, including proteins, nucleic acids, and small molecules. researchgate.net The presence of D-amino acids can enhance the stability of these peptide-based biosensors in biological environments by making them resistant to proteases. unifi.it

| Application Area | Specific Use | Role of Trifluoroacetylation | Role of Racemic Nature |

| Materials Science | Self-assembling hydrogels for 3D cell culture. | Drives self-assembly through hydrophobic and fluorous interactions. | Modulates the mechanical properties and fibrillar morphology of the hydrogel. |

| Materials Science | Templating the synthesis of inorganic nanoparticles. | Influences the surface properties and stability of the peptide template. | Affects the crystal growth and final morphology of the nanoparticles. |

| Biosensing | Recognition element in an electrochemical biosensor. | Enhances immobilization on hydrophobic sensor surfaces. | Increases stability and reduces non-specific binding. |

| Biosensing | Probe for detecting specific enzymes. | Can be part of a substrate sequence for fluorogenic assays. | Provides resistance to degradation by non-target proteases. |

Holistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies in Peptide Science

A comprehensive understanding of trifluoroacetylated racemic peptides necessitates a holistic approach that integrates synthetic chemistry, spectroscopic characterization, and computational modeling. behavioralhealthmn.comnih.gov This multidisciplinary strategy allows for a complete cycle of design, synthesis, analysis, and optimization.

The process begins with the in silico design of peptides with desired properties using molecular dynamics simulations and docking studies to predict their conformation and binding interactions. nih.gov These computational predictions then guide the synthetic chemists in preparing the target peptides using advanced methods like chemoenzymatic synthesis. internationalscholarsjournals.com

Once synthesized, the peptides are subjected to rigorous characterization using a suite of spectroscopic techniques. NMR and CD spectroscopy provide insights into their solution-state structure and conformational dynamics, while techniques like X-ray crystallography can reveal their solid-state structure. researchgate.netnih.gov The experimental data obtained from these techniques are then used to refine the computational models, leading to a more accurate understanding of the structure-function relationship. This iterative cycle of design, synthesis, and analysis is crucial for advancing the field of peptide science and for the development of novel peptide-based technologies. wiley-vch.de

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Tfa-DL-Val-DL-Tyr-DL-Val-OH, and how do reaction conditions influence yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, with trifluoroacetyl (Tfa) as a temporary protecting group for the N-terminus. Reaction optimization involves testing coupling agents (e.g., HBTU, DIC), solvent systems (e.g., DMF/DCM mixtures), and deprotection conditions (e.g., piperidine for Fmoc removal). Analytical HPLC and mass spectrometry (MS) are critical for monitoring intermediate purity and final product validation. Yield improvements often require iterative adjustments to temperature, stoichiometry, and resin swelling protocols .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine orthogonal techniques:

- NMR spectroscopy (1H, 13C) to confirm backbone connectivity and stereochemistry.

- Circular Dichroism (CD) to assess secondary structure in solution.

- X-ray crystallography for absolute configuration verification (if crystalline forms are obtainable).

Discrepancies in data (e.g., unexpected NOEs in NMR) may indicate racemization or incomplete deprotection, necessitating protocol revisions .

Q. What experimental protocols ensure stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 5–8) at 37°C. Monitor degradation via:

- HPLC-UV for time-dependent purity loss.

- LC-MS to identify hydrolyzed byproducts (e.g., cleavage at Tyr-Val bonds).

- Circular dichroism to track conformational changes. Include antioxidants (e.g., ascorbic acid) or protease inhibitors in formulations to mitigate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform meta-analysis with strict inclusion criteria:

- Compare assays (e.g., cell-free vs. cell-based systems, receptor binding vs. functional activity).

- Normalize data to internal controls (e.g., reference agonists/antagonists).

- Validate structural consistency using batch-to-batch characterization (e.g., chiral HPLC for enantiopurity). Contradictions may arise from impurities, assay sensitivity thresholds, or solvent effects (e.g., DMSO concentration in cell assays) .

Q. What strategies are effective for probing the molecular interactions of this compound with target receptors?

- Methodological Answer : Use a tiered approach:

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity (KD) and stoichiometry.

- Molecular Dynamics (MD) simulations to predict binding poses and residue-specific interactions.

- Alanine scanning mutagenesis of the receptor to identify critical binding residues. Cross-validate with NMR chemical shift perturbations (CSPs) in titration experiments .

Q. How can computational modeling guide the optimization of this compound for enhanced selectivity?

- Methodological Answer : Employ docking algorithms (AutoDock Vina, Glide) to screen against off-target receptors. Prioritize modifications based on:

- Free energy calculations (MM/PBSA) to rank binding poses.

- Pharmacophore modeling to identify essential interaction motifs (e.g., Tyr hydroxyl group hydrogen bonding). Validate predictions with synthetic analogs and in vitro selectivity assays .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Address variability by:

- Replicating experiments across independent batches (n ≥ 3).

- Applying Grubbs’ test to exclude outliers.

- Reporting confidence intervals (95% CI) for potency metrics. For non-sigmoidal curves, consider alternative models (e.g., biphasic fits) and justify with AIC/BIC criteria .

Q. How should researchers document batch-to-batch variability in this compound synthesis?

- Methodological Answer : Include a batch record table with:

| Batch ID | Yield (%) | Purity (HPLC) | Enantiomeric Excess (%) | Solvent System |

|---|---|---|---|---|

| B1 | 72 | 98.5 | 99.2 | DMF/DCM |

| B2 | 68 | 97.8 | 98.7 | NMP/DCM |

| Correlate variability with reaction parameters (e.g., resin type, coupling time) and refine SOPs accordingly . |

Ethical and Compliance Considerations

Q. What GDPR-compliant practices are required when handling human-derived data in studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。